molecular formula C11H16ClN3O B8276015 5-Chloro-3-(morpholin-4-ylmethyl)benzene-1,2-diamine

5-Chloro-3-(morpholin-4-ylmethyl)benzene-1,2-diamine

Cat. No. B8276015
M. Wt: 241.72 g/mol
InChI Key: WOBNOENYAPPMNM-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of tin (II) chloride (1.1 g, 6 mmol) in concentrated HCl (1.5 mL) is added 4-chloro-2-(morpholin-4-ylmethyl)-6-nitroaniline (543 mg, 2 mmol) as a solution in concentrated HCl (1 mL). The reaction is stirred for 1 hour. The thick slurry is filtered and the filter cake rinsed with HCl. The filter cake is dissolved in H2O (10 mL) and treated with 2M aqueous K2CO3 and extracted with CH2Cl2. The organic layer is separated, dried (Na2SO4) and concentrated to afford the title compound (458 mg, 95%) as an oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
4-chloro-2-(morpholin-4-ylmethyl)-6-nitroaniline
Quantity
543 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:8]([NH2:9])=[C:7]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:6]=1>Cl>[Cl:4][C:5]1[CH:11]=[C:10]([NH2:12])[C:8]([NH2:9])=[C:7]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:6]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
4-chloro-2-(morpholin-4-ylmethyl)-6-nitroaniline
Quantity
543 mg
Type
reactant
Smiles
ClC1=CC(=C(N)C(=C1)[N+](=O)[O-])CN1CCOCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The thick slurry is filtered
WASH
Type
WASH
Details
the filter cake rinsed with HCl
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake is dissolved in H2O (10 mL)
ADDITION
Type
ADDITION
Details
treated with 2M aqueous K2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=C1)N)N)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 458 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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